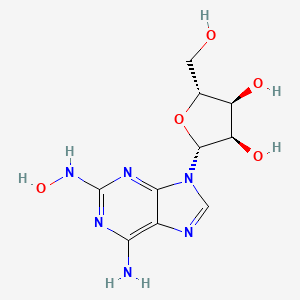

(2R,3R,4S,5R)-2-(6-Amino-2-(hydroxyamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Description

Properties

Molecular Formula |

C10H14N6O5 |

|---|---|

Molecular Weight |

298.26 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-amino-2-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H14N6O5/c11-7-4-8(14-10(13-7)15-20)16(2-12-4)9-6(19)5(18)3(1-17)21-9/h2-3,5-6,9,17-20H,1H2,(H3,11,13,14,15)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

UEXRMXAYANQYHK-UUOKFMHZSA-N |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NO)N |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NO)N |

Origin of Product |

United States |

Scientific Research Applications

Antiviral Research

One of the primary applications of this compound is in antiviral research. Studies have indicated that it possesses antiviral properties against several viruses, including those responsible for respiratory infections and viral hepatitis. The mechanism of action typically involves the inhibition of viral replication by interfering with nucleic acid synthesis.

Case Study: Inhibition of Hepatitis C Virus (HCV)

A notable study demonstrated that this compound could inhibit HCV replication in vitro. The results showed a dose-dependent reduction in viral load, suggesting its potential as a therapeutic agent for treating HCV infections. The compound's ability to mimic natural nucleosides allows it to be incorporated into viral RNA, leading to premature termination of viral replication.

Cancer Therapeutics

The compound is also being explored as a potential chemotherapeutic agent. Its structural similarity to purines allows it to interfere with DNA synthesis in rapidly dividing cancer cells.

Case Study: Efficacy Against Leukemia

Research has shown that this compound exhibits cytotoxic effects on leukemia cell lines. In one study, treatment with the compound resulted in significant apoptosis (programmed cell death) in these cells, indicating its potential use as an adjunct therapy in leukemia treatment protocols.

Neurological Applications

Emerging research suggests that this compound may have neuroprotective effects. It is hypothesized that its role as an adenosine analog could modulate neurotransmitter release and protect against neurodegeneration.

Case Study: Neuroprotection in Models of Stroke

In animal models of ischemic stroke, administration of this compound has been associated with reduced neuronal death and improved functional recovery. These findings point towards its potential application in developing therapies for stroke and other neurodegenerative conditions.

Immunomodulation

The compound has also been investigated for its immunomodulatory effects. It appears to influence immune cell activity, potentially enhancing the immune response against tumors or infections.

Case Study: Modulation of T-cell Activity

In vitro studies have demonstrated that this compound can enhance T-cell proliferation and cytokine production. This suggests its potential utility in immunotherapy strategies aimed at boosting the body’s immune response against cancer or chronic infections.

Comparison with Similar Compounds

Modifications at the Purine 2-Position

Modifications at the Purine 6- and 8-Positions

Modifications to the Tetrahydrofuran Ring

Pharmacological Implications

- Receptor Binding: 2-Chloroadenosine () acts as a broad adenosine receptor agonist, while YZG-330 () selectively targets A₁ receptors due to its N⁶-(R)-1-phenylpropyl group . The 2-hydroxyamino group in the target compound may confer unique redox properties or act as a hydrogen-bond donor.

- Therapeutic Potential: 8-Bromoadenosine () is used in apoptosis studies, while Regadenoson () is FDA-approved for stress testing .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.